

Navigating the Challenges of CI-966 Hydrochloride Solubility: A Technical Guide

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Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B1668964

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For researchers and drug development professionals working with the selective GAT-1 inhibitor, **CI-966 hydrochloride**, achieving consistent and effective formulation in physiological buffers is a critical experimental step. This technical support guide provides a comprehensive overview of solubility characteristics, recommended protocols, and troubleshooting strategies to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of **CI-966 hydrochloride**?

A1: Quantitative solubility data for **CI-966 hydrochloride** in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not readily available in published literature. However, its solubility in common organic solvents is well-documented.^[1] This information is crucial for the preparation of stock solutions.

Data Summary: Solubility of **CI-966 Hydrochloride**

Solvent	Maximum Concentration (mM)
DMSO	100
Ethanol	10

This data is for guidance only. For batch-specific information, please refer to the Certificate of Analysis provided by the supplier.

Q2: Can I dissolve **CI-966 hydrochloride** directly in PBS?

A2: Direct dissolution of **CI-966 hydrochloride** in PBS is not recommended without first preparing a concentrated stock solution in an organic solvent. Due to its lipophilic nature, the compound is likely to have low solubility in purely aqueous solutions.^[2]

Q3: How should I prepare a working solution of **CI-966 hydrochloride** in a physiological buffer?

A3: The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous buffer (e.g., PBS). This two-step process helps to prevent precipitation of the compound.

Experimental Protocols

Protocol for Preparing a Working Solution of **CI-966 Hydrochloride** in PBS

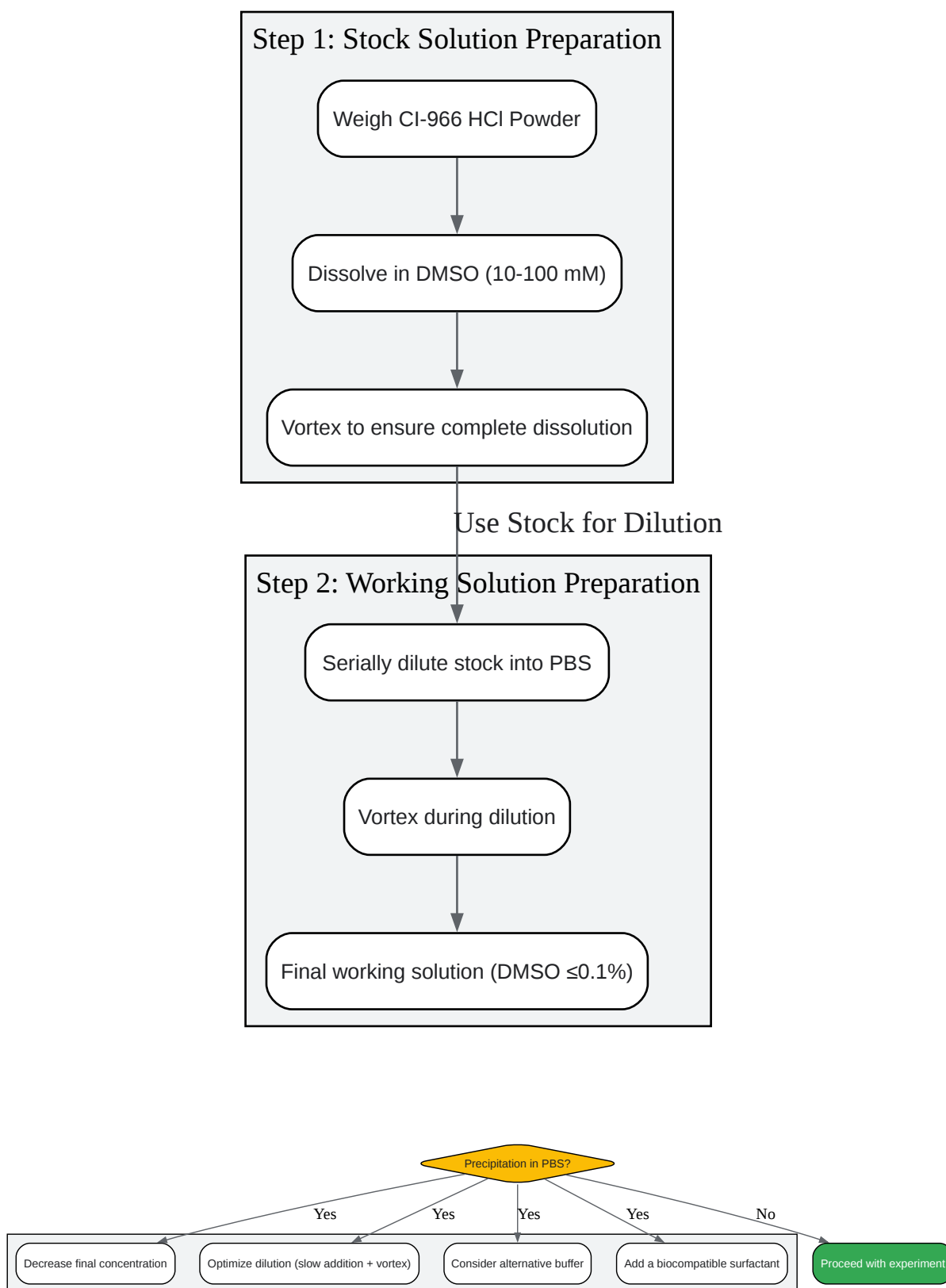
Materials:

- **CI-966 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes or vials

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh the desired amount of **CI-966 hydrochloride** powder.
 - Dissolve the powder in anhydrous DMSO to a final concentration of 10-100 mM.

- Ensure the compound is completely dissolved by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary.
- Prepare the Working Solution:
 - Serially dilute the DMSO stock solution into your aqueous buffer (e.g., PBS) to achieve the final desired experimental concentration.
 - Crucially, the final concentration of DMSO in your working solution should be kept to a minimum (ideally $\leq 0.1\%$) to avoid solvent effects in biological assays.
 - Add the stock solution to the buffer in a dropwise manner while vortexing to facilitate mixing and minimize precipitation.



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References

- 1. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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